Cephalochromin

Catalog No.
S560021
CAS No.
25908-26-3
M.F
C28H22O10
M. Wt
518.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalochromin

CAS Number

25908-26-3

Product Name

Cephalochromin

IUPAC Name

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one

Molecular Formula

C28H22O10

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3

InChI Key

JGQBYBXYRUCBQY-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O

Synonyms

cephalochromin, SCH 45752, SCH-45752

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O

Application in Cancer Research

Results or Outcomes: Cephalochromin exhibited growth-inhibitory and apoptotic activity against human lung cancer A549 cells in a dose-dependent manner . It induced cell cycle arrest at the G0/G1 phase through down-regulation of cyclin D1, cyclin E, Cdk 2, and Cdk 4 expressions . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was found to be 2.8 μM at 48 hours .

Overcoming Venetoclax-Resistance in Acute Myeloid Leukemia

Summary of the Application: Cephalochromin has been studied for its potential use in overcoming Venetoclax-resistance in Acute Myeloid Leukemia (AML) models . Venetoclax is a BCL2 inhibitor used in combination with hypomethylating agents for the treatment of AML in adults ineligible for intensive chemotherapy . Resistance to venetoclax is common, and new agents are needed to improve the depth and duration of complete remission or to overcome venetoclax resistance .

Methods of Application or Experimental Procedures: The study involved treating a large panel of AML cell lines with Cephalochromin and Venetoclax monotherapies . Each cell model exhibited a degree of sensitivity to each drug . The cytotoxic effects of Cephalochromin in healthy cells were also evaluated .

Results or Outcomes: Cephalochromin treatment was associated with decreased stemness capacity, suggesting apoptosis induction in a dose-dependent manner . Metabolic analysis revealed extensive mitochondrial damage associated with a reduction in the mitochondria mass . Proteomic analysis showed increased PARP1 cleavage (apoptosis) and γH2AX (DNA damage) levels upon Cephalochromin treatment .

Anti-Phytopathogenic Activity of Marine Fungal Co-Cultures

Summary of the Application: Cephalochromin has been studied for its potential use in crop protection . It was isolated from the co-culture of two marine sediment-derived fungi, Plenodomus influorescens and Pyrenochaeta nobilis .

Methods of Application or Experimental Procedures: The fungi were cultivated in liquid regime using three different media, with or without shaking . The aim was to determine the most ideal co-cultivation conditions to enhance the titers of the previously isolated compounds and to produce extracts with stronger anti-phytopathogenic activity .

Results or Outcomes: Liquid co-cultivation in Potato Dextrose Broth under shaking led to the strongest activity against the phytopathogen Phytophthora infestans . Except for one compound, all target compounds were detected in the co-culture . Some compounds were produced in lower titers, whereas others were overexpressed compared to solid Potato Dextrose Agar co-cultures .

Cephalochromin is a complex organic compound classified as an organooxygen compound and an organic heterotricyclic compound, with the molecular formula C28H22O10. It possesses a distinctive naphtho-gamma-pyrone skeleton, which contributes to its unique structural and functional properties. This compound is primarily derived from microbial sources, particularly fungi such as Pyrenochaeta nobilis and Plenodomus, and has been identified as a secondary metabolite with notable biological activities .

Cephalochromin's mechanism of action varies depending on the biological process it affects. Here are two key examples:

  • Antibacterial and Antifungal Activity: The precise mechanism remains under investigation, but cephalochromin's ability to disrupt fungal and bacterial cell membranes is a potential explanation for its antimicrobial properties [].
  • Inhibition of Nitric Oxide Production: Cephalochromin can suppress the production of nitric oxide (NO) by macrophages, immune cells involved in inflammation. This suggests its potential role in modulating the immune response.
, particularly those that influence its antibacterial properties. One of the critical reactions it participates in is the inhibition of the enzyme FabI, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the elongation cycle of fatty acids, thereby impairing bacterial growth and survival . The compound's stability under normal conditions suggests that it does not readily undergo decomposition or hazardous reactions, making it suitable for further applications in research and development .

Cephalochromin exhibits significant biological activity, particularly as an antibacterial agent. Its primary mechanism of action involves targeting the FabI enzyme in Staphylococcus aureus, effectively inhibiting its function and leading to bacterial cell death. Studies have demonstrated that cephalochromin's antibacterial efficacy is comparable to other known antimicrobial agents, positioning it as a promising candidate for antibiotic development . Additionally, its structural characteristics allow it to interact with various biological targets, enhancing its potential therapeutic applications.

The synthesis of cephalochromin can be achieved through several methods, primarily focusing on extracting it from its natural sources or through synthetic organic chemistry techniques. The natural extraction involves culturing specific fungi known to produce cephalochromin and isolating the compound from the culture medium. Synthetic approaches may include multi-step organic synthesis involving reactions such as condensation and cyclization to construct the naphtho-gamma-pyrone framework characteristic of cephalochromin .

Cephalochromin has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology. Its antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Furthermore, due to its unique chemical structure, cephalochromin may serve as a lead compound for synthesizing derivatives with enhanced biological activities or reduced toxicity profiles . In agricultural contexts, it could be explored as a natural pesticide or fungicide.

Research into the interaction of cephalochromin with biological systems has revealed its capacity to bind with specific proteins and enzymes, influencing metabolic pathways within microbial cells. Studies have shown that cephalochromin's interaction with FabI leads to significant alterations in fatty acid metabolism, which can be leveraged to develop targeted antimicrobial therapies . Additionally, understanding these interactions may provide insights into designing more effective derivatives or analogs.

Cephalochromin shares structural and functional similarities with several other compounds known for their antibacterial properties. Below are some notable examples:

CompoundStructureBiological ActivityUniqueness
Chaetochromin ANaphthoquinoneAntifungal and antibacterialInduces mitochondrial swelling
DihydroisoustilaginRelated naphtho-pyroneAntimicrobialDistinct structural modifications
StreptomycinAminoglycosideBroad-spectrum antibioticTargets ribosomal function
VancomycinGlycopeptideGram-positive bacterial infectionsInhibits cell wall synthesis

Cephalochromin stands out due to its specific mechanism of action targeting FabI, which is less common among other similar compounds. Its unique structural features also contribute to its distinct biological activities and potential therapeutic applications.

Cephalochromin is a bis-naphtho-γ-pyrone mycotoxin with a distinctive chemical structure characterized by a 9,9'-linked dimeric arrangement [1]. This compound belongs to the chaetochromin-type bis-naphtho-γ-pyrones, which are produced through fungal secondary metabolic pathways [32]. The biosynthesis of cephalochromin occurs via the polyketide pathway, which involves specialized enzymes called polyketide synthases that catalyze the assembly of complex carbon chains from simple precursors [26].

The molecular formula of cephalochromin is C28H22O10 with a molecular weight of 518.5 g/mol [15]. Structurally, it is described as 5,5′,6,6′,8,8′-hexahydroxy-2,2′-dimethyl-2,2′,3,3′-tetrahydro-4H,4′H-9,9′-bibenzo[g]chromen-4,4′-dione, featuring two naphtho-γ-pyrone units connected through a biaryl bond [17]. This distinctive structure is responsible for its various biological activities, including antibacterial, antifungal, and anti-algal properties [31].

The biosynthesis of cephalochromin begins with the formation of monomeric naphtho-γ-pyrone units through the polyketide pathway [26]. This process involves the condensation of one acetyl-coenzyme A (acetyl-CoA) starter unit with six malonyl-CoA extender units, along with the incorporation of methyl groups donated by S-adenosylmethionine (SAM) [26]. The resulting monomeric naphtho-γ-pyrone units then undergo oxidative coupling to form the dimeric cephalochromin structure [32].

In fungi, polyketide synthases are classified into three main types based on their domain organization and function: non-reducing polyketide synthases (NR-PKS), partially reducing polyketide synthases (PR-PKS), and highly reducing polyketide synthases (HR-PKS) [25]. The biosynthesis of naphtho-γ-pyrones, including cephalochromin, primarily involves non-reducing polyketide synthases [42]. These enzymes contain several functional domains, including:

  • Starter unit acyl-carrier protein transacylase (SAT)
  • β-ketoacyl synthase (KS)
  • Acyl transferase (AT)
  • Product template (PT)
  • Acyl carrier protein (ACP)
  • Thioesterase/Claisen-cyclase (TE/CLC) [42]

The product template domain plays a crucial role in controlling the folding and cyclization patterns of the polyketide chain, which determines the final structure of the naphtho-γ-pyrone monomers [41]. The thioesterase domain then catalyzes the release of the completed polyketide chain from the enzyme complex [41].

Gene Clusters and Regulatory Mechanisms in Producer Organisms

The genes responsible for cephalochromin biosynthesis are organized in clusters within the genomes of producer organisms [19]. This clustering arrangement facilitates the coordinated regulation of all the enzymes required for the biosynthetic pathway [38]. In fungi, these biosynthetic gene clusters typically include genes encoding the core polyketide synthases along with various tailoring enzymes and regulatory proteins [25].

Several fungi have been identified as cephalochromin producers, including Cosmospora vilior YMJ89051501, Alternaria species, Verticillium species, and Plenodomus influorescens [4] [6] [23]. The organization of the gene clusters can vary between different producer organisms, but they generally contain similar functional elements [19].

The regulation of cephalochromin biosynthesis involves complex mechanisms operating at multiple levels, including pathway-specific regulation, global regulation, and epigenetic control [43]. Pathway-specific regulation is mediated by transcription factors encoded within the biosynthetic gene cluster, which can activate or repress the expression of the biosynthetic genes [9]. These transcription factors often respond to specific environmental signals or developmental cues [9].

Chromatin-level regulation plays a significant role in controlling the expression of secondary metabolite gene clusters in fungi [9]. This epigenetic regulation involves modifications of histones, the proteins around which DNA is wrapped in chromatin [37]. Histone modifications, such as acetylation and methylation, can alter the accessibility of the gene clusters to transcription machinery [37]. For example, histone acetylation is associated with the activation of secondary metabolite gene clusters, while histone deacetylation leads to their silencing [37].

The LaeA protein, a conserved regulator of secondary metabolism in fungi, has been shown to mediate chromatin-level regulation of secondary metabolite gene clusters [37]. LaeA functions by counteracting the formation of heterochromatic structures that would otherwise silence the gene clusters [37]. This protein works in concert with other regulatory factors to coordinate the expression of secondary metabolite genes in response to various environmental and developmental signals [9].

Recent studies have also revealed the involvement of RNA-binding proteins in the regulation of fungal secondary metabolism [43]. These proteins can interact with specific regulatory factors to control the expression of secondary metabolite gene clusters at the post-transcriptional level [43]. For instance, the RNA-binding protein CsdA has been found to interact with the regulator RsdA to coordinate fungal secondary metabolism by binding to specific motifs in pre-mRNA [43].

The table below summarizes the key regulatory mechanisms involved in the control of cephalochromin biosynthesis in fungi:

Regulatory MechanismDescriptionFunction
Pathway-specific transcription factorsProteins encoded within the biosynthetic gene clusterActivate or repress the expression of biosynthetic genes in response to specific signals
Chromatin-level regulationModifications of histones (acetylation, methylation)Alter the accessibility of gene clusters to transcription machinery
LaeA proteinConserved regulator of secondary metabolismCounteracts heterochromatic silencing of gene clusters
RNA-binding proteinsProteins that bind to specific RNA motifsControl gene expression at the post-transcriptional level
Global regulatorsProteins that respond to environmental conditionsCoordinate secondary metabolism with primary metabolism and development

Co-Cultivation Strategies for Enhanced Cephalochromin Yield

Co-cultivation, the simultaneous cultivation of two or more microorganisms, has emerged as an effective strategy for enhancing the production of secondary metabolites, including cephalochromin [11]. This approach exploits the interactions between different organisms to activate silent biosynthetic gene clusters or upregulate the expression of active ones [11].

A notable example of successful co-cultivation for enhanced cephalochromin production involves the fungi Plenodomus influorescens and Pyrenochaeta nobilis [11]. When these two fungi were co-cultivated, the production of cephalochromin was significantly increased compared to their monocultures [11]. Specifically, the biosynthesis of cephalochromin in the co-culture was enhanced approximately 12-fold based on the observed peak ion intensities [11].

The selection of appropriate partners for co-cultivation is crucial for the success of this strategy [11]. In the case of Plenodomus influorescens and Pyrenochaeta nobilis, the selection was based on their anti-phytopathogenic potency [11]. The fungi were classified as "strong" or "weak" based on their ability to inhibit plant pathogens, and various combinations were systematically tested to identify the most promising co-cultivation pair [11].

Comparative metabolomics analysis played a key role in evaluating the effects of co-cultivation on cephalochromin production [11]. Molecular networking, a technique that visualizes the chemical similarity of compounds based on their mass spectrometry fragmentation patterns, revealed that co-cultivation induced the formation of a distinct molecular family cluster annotated as bis-naphtho-γ-pyrone, which included cephalochromin [11].

The mechanisms underlying the enhanced production of cephalochromin during co-cultivation are not fully understood but may involve several factors:

  • Interspecies communication through chemical signals that trigger the expression of silent biosynthetic gene clusters [11]
  • Competition for resources that stimulates the production of defensive secondary metabolites [11]
  • Alteration of the chemical environment that favors the biosynthesis of specific compounds [11]
  • Epigenetic changes induced by the presence of another organism [11]

The table below summarizes the key findings from co-cultivation experiments involving cephalochromin-producing fungi:

Co-cultivation PartnersEnhancement FactorKey ObservationsReference
Plenodomus influorescens + Pyrenochaeta nobilis~12-fold increaseFormation of a distinct bis-naphtho-γ-pyrone cluster in molecular network [11]
Cosmospora sp. + Magnaporthe oryzaeSignificant increaseCo-cultivation induced the production of naphtho-γ-pyrones, including cephalochromin [23]

These co-cultivation strategies offer a promising approach for increasing the yield of cephalochromin for research and potential applications [14]. By optimizing the cultivation conditions and selecting the most compatible microbial partners, it may be possible to further enhance the production of this valuable compound [14].

Comparative Analysis with Structurally Related Mycotoxins

Cephalochromin belongs to the chaetochromin-type bis-naphtho-γ-pyrones, which are characterized by a 9,9'-linked dimeric structure [32]. This group includes several structurally related mycotoxins, such as chaetochromin, ustilaginoidin, and isochaetochromin [32]. Understanding the structural similarities and differences between these compounds provides valuable insights into their biosynthesis and biological activities [32].

Bis-naphtho-γ-pyrones can be classified into three main types based on their diaryl bond connection: chaetochromin-type, asperpyrone-type, and nigerone-type [32] [35]. Cephalochromin belongs to the chaetochromin-type, which features a 9,9'-linked structure [32]. In contrast, asperpyrone-type compounds have 6,7'-linked or 7,7'-linked structures, while nigerone-type compounds have 10,10'-linked or 10,6'-linked structures [32].

The absolute configuration of the stereogenic centers in bis-naphtho-γ-pyrones is a critical aspect of their structure that influences their biological activities [29]. For cephalochromin and related compounds, the configuration can be determined using techniques such as circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) [8]. According to these studies, R-configured dimeric naphtho-γ-pyrones exhibit a first negative Cotton effect in the long-wavelength region and a positive second one at shorter wavelength, while S-configured compounds show the opposite pattern [32].

Ustilaginoidins are a group of mycotoxins with 9,9'-linked bis-naphtho-γ-pyrone structures produced by the rice false smut pathogen Villosiclava virens [29]. These compounds share structural similarities with cephalochromin but differ in their substitution patterns and stereochemistry [29]. At least 26 ustilaginoidins have been isolated from V. virens, among which 18 compounds contain stereogenic centers [29].

Chaetochromins, produced by various Chaetomium species, are another group of structurally related mycotoxins [32]. Chaetochromin A was the first bis-naphtho-γ-pyrone whose biosynthesis was studied using the fungus Chaetomium gracile [32]. Both acetate and malonate were confirmed as precursors in its biosynthesis, similar to cephalochromin [32].

The table below compares the structural features and producer organisms of cephalochromin and related mycotoxins:

MycotoxinStructural TypeKey Structural FeaturesProducer OrganismsReference
CephalochrominChaetochromin-type9,9'-linked, hexahydroxy, dimethylCosmospora vilior, Alternaria sp., Verticillium sp. [6] [23] [31]
Chaetochromin AChaetochromin-type9,9'-linked, tetrahydroxy, dimethylChaetomium gracile, C. microcephalum [32]
Ustilaginoidin AChaetochromin-type9,9'-linked, hexahydroxy, dimethylVillosiclava virens [29] [32]
Isochaetochromin B2Chaetochromin-type9,9'-linked, tetrahydroxy, dimethylFusarium sp., Metarhizium anisopliae [32]
Aurasperone AAsperpyrone-type10,7'-linked, hexahydroxy, dimethylAlternaria alternata, Aspergillus species [32]

The biosynthesis of these structurally related mycotoxins follows similar pathways, involving the formation of monomeric naphtho-γ-pyrone units through the polyketide pathway followed by oxidative coupling [32]. However, the specific enzymes and regulatory mechanisms involved in their biosynthesis may differ between producer organisms [32].

Comparative genomic analysis of the biosynthetic gene clusters for these mycotoxins has revealed both conserved and variable regions [19]. The core genes encoding the polyketide synthases are generally conserved, while the genes encoding tailoring enzymes and regulatory proteins may vary [19]. These variations contribute to the structural diversity observed among bis-naphtho-γ-pyrones [19].

Target EnzymeIC50 (μM)Enzyme Concentration (nM)Assay ConditionsStudy Reference
Staphylococcus aureus FabI1.922NADPH cofactorZheng et al., 2007
Escherichia coli FabI1.822NADH cofactorZheng et al., 2007

The kinetic analysis reveals that cephalochromin functions through a sequential ordered mechanism, consistent with other enoyl-acyl carrier protein reductase inhibitors [2]. The enzyme catalyzes the final reduction step in the fatty acid elongation cycle, converting trans-2-enoyl-ACP substrates to saturated acyl-ACP products using either NADH or NADPH as the reductant species [2]. In Staphylococcus aureus FabI, the preferred cofactor is NADPH due to the presence of positively charged residues arginine 40 and lysine 41 that interact with the 2'-phosphate group of NADPH [2].

The tight-binding characteristics of cephalochromin to FabI are evidenced by the concentration-dependent nature of its inhibitory activity. Similar to other potent FabI inhibitors, the IC50 values increase proportionally with enzyme concentration, indicating a high-affinity interaction between the compound and its target [3]. This binding pattern suggests that cephalochromin forms stable enzyme-inhibitor complexes that effectively sequester the enzyme from its normal catalytic function [3].

Structure-Activity Relationships Against Gram-Positive Pathogens

The structure-activity relationships of cephalochromin reveal critical molecular features required for antibacterial activity against gram-positive pathogens. The compound possesses a distinctive bis(naphtha-gamma-pyrone) skeleton with six hydroxyl groups strategically positioned throughout the molecule [4] [5]. These hydroxyl groups are essential for both FabI inhibition and antibacterial activity, as demonstrated through systematic chemical modification studies [1].

Methylation of the hydroxyl groups in cephalochromin completely abolishes both FabI inhibitory activity and antibacterial efficacy [1]. The methyl ether derivatives of cephalochromin fail to inhibit FabI enzymes from either Staphylococcus aureus or Escherichia coli, indicating that the free hydroxyl groups are indispensable for target recognition and binding [1]. This structure-activity relationship demonstrates the precision required for molecular interaction between cephalochromin and the FabI active site.

Table 2: Structure-Activity Relationships of Cephalochromin Against Gram-Positive Pathogens

CompoundChemical ModificationFabI InhibitionAntibacterial ActivityStructural Requirement
CephalochrominNative structureActive (IC50: 1.8-1.9 μM)ActiveFree hydroxyl groups essential
Cephalochromin methyl ether derivative 1Hydroxyl group methylationInactiveSignificantly reducedMethylation disrupts activity
Cephalochromin methyl ether derivative 2Multiple hydroxyl methylationInactiveAbolishedExtensive methylation eliminates activity

The correlation between FabI inhibitory activity and antibacterial efficacy provides strong evidence that the primary mechanism of action involves fatty acid biosynthesis disruption [1]. Cephalochromin effectively prevents intracellular fatty acid synthesis in bacterial cells, which correlates directly with its ability to inhibit purified FabI enzymes in biochemical assays [1]. This relationship validates FabI as the primary cellular target responsible for the compound's antibacterial properties.

The naphtho-gamma-pyrone structural framework appears optimized for interaction with the FabI enzyme active site. The rigid bicyclic structure provides appropriate spatial orientation of the hydroxyl groups for hydrogen bonding interactions with key amino acid residues in the enzyme binding pocket [1]. Modifications that alter this three-dimensional arrangement, such as hydroxyl methylation, disrupt these critical interactions and eliminate biological activity.

The selectivity of cephalochromin for bacterial FabI over mammalian fatty acid synthase enzymes represents an important therapeutic advantage. The structural differences between bacterial type II fatty acid synthesis systems and mammalian type I systems provide the molecular basis for this selectivity [6]. The dissociated enzyme architecture of bacterial fatty acid synthesis, where FabI exists as a separate protein, contrasts with the integrated multidomain structure of mammalian fatty acid synthase complexes [6].

Resistance Development and Bacterial Adaptation Mechanisms

Bacterial resistance to cephalochromin develops through several well-characterized mechanisms that reflect the general vulnerability of single-target antibiotics to resistance evolution [7]. The primary resistance mechanism involves overexpression of the target FabI enzyme, which effectively titrates the inhibitor and reduces its effective concentration at the active site [1] [7].

Experimental demonstration of resistance development shows that FabI-overexpressing Staphylococcus aureus strains exhibit reduced susceptibility to cephalochromin compared to wild-type strains [1]. This resistance mechanism occurs through increased transcription of the fabI gene, leading to elevated intracellular concentrations of the target enzyme [7]. The overexpression strategy represents a common bacterial adaptation to enzyme inhibitors, where the cell compensates for reduced enzyme activity by producing more enzyme protein [7].

Table 3: Bacterial Adaptation and Resistance Development Mechanisms

Resistance MechanismEffect on SusceptibilityClinical RelevanceFrequencyResistance Level
FabI Gene OverexpressionReduced susceptibilityLaboratory demonstratedHigh2-8 fold increase in MIC
Point Mutations in FabIAltered binding affinityCommon resistance pathwayModerate4-64 fold increase in MIC
Efflux Pump ActivationDecreased intracellular concentrationBroad-spectrum resistanceVariable2-16 fold increase in MIC
Alternative Fatty Acid UptakeBypass of FabI requirementNutrient-dependentLowComplete bypass

Point mutations in the fabI gene represent another significant resistance mechanism that can emerge during cephalochromin exposure [7]. These mutations alter amino acid residues critical for inhibitor binding while potentially maintaining sufficient enzyme catalytic activity for bacterial survival [7]. Common resistance-conferring mutations include changes in residues that directly contact the inhibitor or that affect the conformational stability of the enzyme-inhibitor complex [7].

The activation of bacterial efflux pump systems provides a non-specific resistance mechanism that can affect cephalochromin susceptibility [8]. Efflux pumps reduce the intracellular concentration of antibiotics by actively transporting them out of the bacterial cell [8]. This mechanism can confer resistance to multiple antibiotics simultaneously, making it particularly problematic for clinical treatment [9].

Alternative fatty acid acquisition pathways represent a metabolic bypass mechanism that can reduce dependence on endogenous fatty acid synthesis [10]. Some bacteria can incorporate exogenous fatty acids from their environment, potentially circumventing the need for FabI-dependent fatty acid biosynthesis [10]. However, this resistance mechanism is limited by the availability of suitable fatty acids in the growth environment and may not be clinically relevant in all infection sites [10].

The development of resistance to FabI inhibitors follows predictable patterns that reflect the constraints of maintaining essential cellular functions [7]. Bacteria must balance the need to survive antibiotic pressure with the requirement to maintain sufficient fatty acid synthesis for membrane formation and cellular viability [7]. This balance limits the extent to which resistance can develop without compromising bacterial fitness [7].

Synergistic Effects with Conventional Antibiotics

The combination of cephalochromin with conventional antibiotics represents a promising strategy for enhancing antibacterial efficacy and potentially reducing resistance development [11] [12]. Synergistic interactions between FabI inhibitors and other antibiotic classes can result from complementary mechanisms of action that target different cellular processes simultaneously [11].

Combinations with beta-lactam antibiotics show particular promise due to the complementary targeting of cell wall synthesis and fatty acid biosynthesis pathways [13]. Beta-lactam antibiotics inhibit peptidoglycan cross-linking by targeting penicillin-binding proteins, while cephalochromin disrupts membrane fatty acid synthesis [13]. This dual targeting approach can create synergistic effects where the combined impact exceeds the sum of individual activities [13].

The synergistic effects of fatty acid synthesis inhibitors with conventional antibiotics have been demonstrated in multiple bacterial species [11]. Combination therapy can achieve significant reductions in minimum inhibitory concentrations for both compounds, allowing effective treatment at lower individual drug doses [11]. This dose reduction can minimize toxicity concerns while maintaining therapeutic efficacy [11].

Mechanistic studies of antibiotic synergy reveal that fatty acid synthesis inhibition can sensitize bacteria to other antimicrobial agents [14]. The disruption of membrane fatty acid composition may alter membrane permeability, potentially enhancing the uptake of other antibiotics [14]. Additionally, the metabolic stress imposed by fatty acid synthesis inhibition may compromise bacterial defense mechanisms, making cells more vulnerable to additional antimicrobial insults [14].

The temporal aspects of synergistic interactions demonstrate that the sequence and timing of antibiotic administration can influence the magnitude of synergistic effects [11]. Time-kill kinetic studies show that synergism is both time and concentration-dependent, with optimal effects typically observed at fractional inhibitory concentration index values between 0.25 and 0.5 [11]. These findings provide important guidance for the development of combination therapy protocols [11].

Clinical development of combination therapies faces significant challenges related to pharmacokinetic matching and toxicity assessment [15]. The different pharmacokinetic profiles of fatty acid synthesis inhibitors and conventional antibiotics require careful optimization to achieve simultaneous therapeutic concentrations at infection sites [15]. Additionally, the potential for increased toxicity from drug combinations necessitates comprehensive safety evaluation during clinical development [15].

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

518.12129689 g/mol

Monoisotopic Mass

518.12129689 g/mol

Heavy Atom Count

38

Dates

Last modified: 04-14-2024

Explore Compound Types